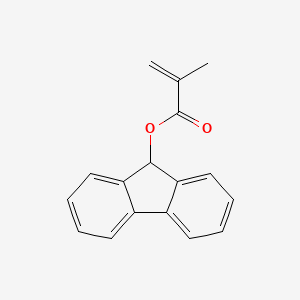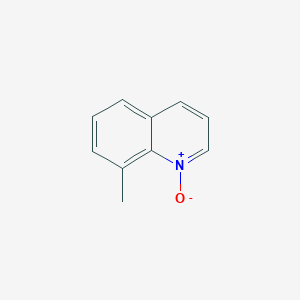
8-Methylquinoline N-oxide
概述
描述
8-Methylquinoline N-oxide is a heterocyclic aromatic compound with the empirical formula C10H9NO and a molecular weight of 159.18 g/mol . It is a derivative of quinoline, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and is used in various scientific research applications.
作用机制
Target of Action
8-Methylquinoline N-oxide, also known as 8-methylquinoline 1-oxide, is a compound that primarily targets internal alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as gold-catalyzed intermolecular oxidation . This process involves the use of 8-alkylquinoline N-oxides as oxidants and occurs in the absence of acid additives . The interaction results in high regioselectivities , leading to changes in the structure and function of the targeted alkynes.
Biochemical Pathways
The affected biochemical pathway primarily involves the oxidation of internal alkynes . This oxidation process leads to the formation of synthetically versatile α,β-unsaturated carbonyls . These carbonyls are important intermediates in various biochemical reactions and can lead to the production of a wide range of bioactive compounds.
Result of Action
The result of the action of this compound is the production of α,β-unsaturated carbonyls . These carbonyls are synthetically versatile and can be used to produce a wide range of bioactive compounds. The exact molecular and cellular effects would depend on the specific biochemical context and the downstream reactions involving the produced carbonyls.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the environment, and the temperature can all affect the efficiency and stability of the gold-catalyzed intermolecular oxidation process . Understanding these influences can be crucial for optimizing the use of this compound in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
8-Methylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-methylquinoline using oxidizing agents such as hydrogen peroxide or peracids . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
8-Methylquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinoline derivatives.
Reduction: The N-oxide group can be reduced back to the parent quinoline compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which have significant applications in medicinal chemistry and material science .
科学研究应用
8-Methylquinoline N-oxide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Derivatives of this compound have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 4-Methylpyridine N-oxide
- 2-Methylpyridine N-oxide
- Isoquinoline N-oxide
- 8-Quinolinol N-oxide
- 6-Methoxyquinoline N-oxide
- 4-Nitroquinoline N-oxide
Uniqueness
8-Methylquinoline N-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising applications in various fields, making it a valuable compound for scientific research .
属性
IUPAC Name |
8-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGDSHYODXWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-38-7 | |
| Record name | Quinoline, 8-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
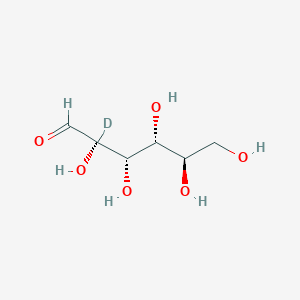
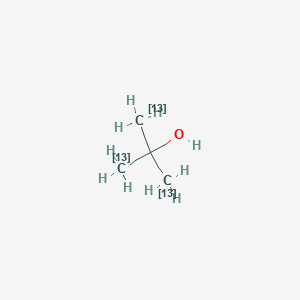

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)
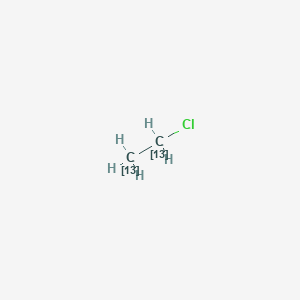

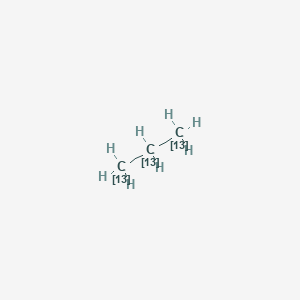

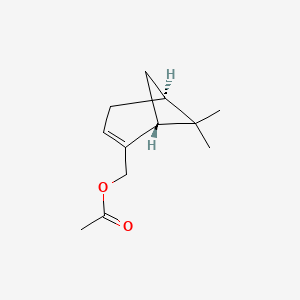
![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)
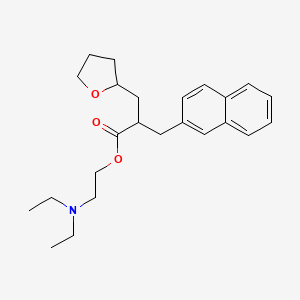
![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)

